4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol
Description
. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further substituted with a nitrophenol group.
Properties
IUPAC Name |
N-cyclopropyl-3-(4-hydroxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15-7-4-11(9-14(15)18(21)22)10-2-1-3-12(8-10)16(20)17-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORNKGQULISCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686324 | |
| Record name | N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-42-8 | |
| Record name | N-Cyclopropyl-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol typically involves the reaction of 3-(Cyclopropylaminocarbonyl)phenylboronic acid with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol may involve similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, or halogen-substituted phenols.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol can be compared with other similar compounds, such as:
4-(Cyclopropylaminocarbonyl)phenylboronic acid: Shares the cyclopropylaminocarbonyl group but lacks the nitrophenol moiety.
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid: Contains a fluorobenzoic acid group instead of the nitrophenol group.
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid: Features a methoxybenzoic acid group in place of the nitrophenol group.
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